1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-
Descripción
The compound 1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]- (CAS: 135729-55-4), commonly known as palonosetron hydrochloride, is a selective 5-HT₃ receptor antagonist used clinically to prevent chemotherapy-induced nausea and vomiting (CINV) . Its structure comprises a benz[de]isoquinolin-1-one core with a tetrahydro substitution at positions 2,4,5,6 and a (3S)-configured 1-azabicyclo[2.2.2]oct-3-yl group. The hydrochloride salt enhances solubility and bioavailability, making it suitable for intravenous administration .
Key structural and pharmacological features include:
Propiedades
Fórmula molecular |
C19H22N2O2 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)-5,6-dihydro-4H-benzo[de]isoquinolin-1-one |
InChI |
InChI=1S/C19H22N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,11,13,17H,1,3,5,7-10,12H2 |
Clave InChI |
UJTMVWDDYCEVNT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4C[N+]5(CCC4CC5)[O-])C1 |
Origen del producto |
United States |
Métodos De Preparación
Core Benz[de]isoquinolinone Formation
The benz[de]isoquinolinone scaffold is synthesized via cyclization of 1,8-naphthalic anhydride derivatives. Reaction with ammonia under reflux yields 1H-benzo[de]isoquinoline-1,3(2H)-dione. Subsequent alkylation with ω-bromoalkyl reagents introduces side chains for further functionalization.
- Step 1 : 1,8-Naphthalic anhydride (1.0 g, 5.07 mmol) is stirred in ammonia solution (60 mL) at 100°C for 12 hours.
- Step 2 : The product is alkylated with dibromoalkanes (e.g., 1,2-dibromoethane) in acetonitrile with K₂CO₃ under reflux.
Oxidation to N-Oxide
The final oxidation step converts the tertiary amine to the N-oxide. Hydrogen peroxide in acetic acid is commonly used.
- Step 1 : Dissolve the amine intermediate (1 mmol) in glacial acetic acid (12 mL).
- Step 2 : Add 30% H₂O₂ (12 mL) dropwise at 60°C.
- Step 3 : Stir for 4 hours, isolate via filtration, and recrystallize from DMF.
Yield : 60–74%.
Stereoselective Synthesis via Camphorsulfonic Acid Salts
Diastereomeric Salt Formation
(+)- and (-)-Camphorsulfonic acids are used to resolve racemic mixtures of the benz[de]isoquinolinone intermediate. The diastereomeric salts crystallize preferentially, enabling isolation of the (3S)-enantiomer.
Catalytic Hydrogenation and Equilibration
Unreduced Pd/C selectively hydrogenates the 3,3a double bond of the chiral intermediate to yield the tetrahydro derivative. An equilibration step using Pd/C under nitrogen converts undesired diastereomers into the target compound.
- Catalyst : 5% Pd/C (activated under H₂).
- Solvent : Methanol/HCl.
- Time : 24 hours.
- Conversion Efficiency : 95%.
One-Pot Synthesis from Tetrahydronaphthalene Derivatives
Carboxylation and Cyclization
A patent by outlines a one-pot method starting from 1,2,3,4-tetrahydronaphthalene:
- Step 1 : Carboxylation with CO₂ under Friedel-Crafts conditions to form 1-naphthoic acid.
- Step 2 : Conversion to acid chloride using SOCl₂.
- Step 3 : Coupling with (3S)-1-azabicyclo[2.2.2]oct-3-ylamine.
- Step 4 : Cyclization with BF₃·Et₂O to form the benz[de]isoquinolinone core.
Comparative Analysis of Methods
Critical Reaction Parameters
Catalyst Selection
Solvent Systems
Análisis De Reacciones Químicas
1H-Benz[de]isoquinolin-1-ona, 2,4,5,6-tetrahidro-2-[(3S)-1-óxido-1-azabiciclo[2.2.2]oct-3-il]- experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden producir formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
The primary application of this compound lies in its role as a 5-hydroxytryptamine 3 receptor antagonist . This mechanism is crucial for modulating neurotransmitter release and is particularly beneficial for:
- Nausea and Vomiting Management : The compound's antagonistic action on the 5-HT3 receptor makes it effective in preventing nausea and vomiting associated with chemotherapy and post-operative conditions.
Case Studies
- Chemotherapy-Induced Nausea : In clinical trials, compounds similar to 1H-Benz[de]isoquinolin-1-one have been shown to significantly reduce the incidence of nausea in patients undergoing chemotherapy, improving their quality of life.
- Postoperative Nausea : Studies indicate that administering this compound before surgery can effectively diminish postoperative nausea, leading to faster recovery times and reduced hospital stays.
Research Applications
The unique structural features of 1H-Benz[de]isoquinolin-1-one enable its use across various fields:
- Pharmaceutical Development : Its properties as a receptor antagonist make it a candidate for developing new antiemetic drugs.
- Neuroscience Research : Studies exploring neurotransmitter systems can utilize this compound to understand better the role of serotonin receptors in various physiological processes.
Mecanismo De Acción
El mecanismo de acción de 1H-Benz[de]isoquinolin-1-ona, 2,4,5,6-tetrahidro-2-[(3S)-1-óxido-1-azabiciclo[2.2.2]oct-3-il]- implica su interacción con dianas moleculares específicas, como el receptor 5-HT3. Al unirse a este receptor, el compuesto puede modular la liberación de neurotransmisores e inhibir las náuseas y los vómitos . Las vías involucradas incluyen la vía de señalización de la serotonina, que juega un papel crucial en los efectos antieméticos del compuesto.
Comparación Con Compuestos Similares
Table 1: Structural and Pharmacological Comparison
Stereochemical Impact
- Palonosetron (3S) vs. R-isomer (TRC-A795310): The (3S) configuration confers a 10-fold higher binding affinity (Ki = 0.06 nM vs. 1.2 nM) and longer receptor dissociation half-life (90 minutes vs. 30 minutes) . Clinical studies show the R-isomer is ineffective in CINV prophylaxis .
Substitution Pattern Differences
- Hexahydro vs. Tetrahydro Derivatives: Compounds like 2-(1-azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one (CAS: 135729-61-2) exhibit reduced rigidity, leading to lower metabolic stability compared to the tetrahydro variant in palonosetron .
Table 2: Pharmacokinetic Comparison
- Safety: Palonosetron’s safety profile is superior to older 5-HT₃ antagonists (e.g., ondansetron), with minimal QT prolongation risk .
Actividad Biológica
The compound 1H-Benz[de]isoquinolin-1-one, 2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl] is a derivative of isoquinoline known for its diverse biological activities. This article focuses on its pharmacological properties, particularly its cytotoxicity and antiviral effects.
Chemical Structure and Properties
The chemical formula of the compound is , and it features a bicyclic structure that contributes to its biological activity. The presence of the azabicyclo structure is significant as it interacts with various biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related compounds in the isoquinoline family. For instance, derivatives such as 2-amino-1H-benz[de]isoquinoline-1,3-diones have shown activity against herpes simplex viruses (HSV-1 and HSV-2). The effective concentration (EC50) values for these compounds ranged significantly, indicating varying levels of potency compared to acyclovir, a standard antiviral drug.
Table 1: Antiviral Activity against HSV
| Compound | EC50 (μg/mL) HSV-1 | EC50 (μg/mL) HSV-2 |
|---|---|---|
| Acyclovir | 1.8 | 3.4 |
| Compound 14 | 19.6 | 71.8 |
| Compound 15 | 16.2 | 56.7 |
| Compound 9 | 113.08 | 108 |
This table illustrates that while some derivatives exhibit significant activity against HSV, the specific compound of interest may require further investigation to determine its efficacy.
Cytotoxicity Evaluation
The cytotoxic effects of isoquinoline derivatives have been extensively studied using various cancer cell lines. The IC50 values for several compounds were measured against HCT-116 (colon cancer), MCF-7 (breast cancer), and Hep-G2 (liver cancer) cell lines.
Table 2: Cytotoxicity Data
| Compound | IC50 (μg/mL) HCT-116 | IC50 (μg/mL) MCF-7 | IC50 (μg/mL) Hep-G2 |
|---|---|---|---|
| Doxorubicin | 0.45–0.89 | N/A | N/A |
| Compound 14 | 1.3 | N/A | N/A |
| Compound 15 | 4.5 | N/A | N/A |
| Compound 21 | 8.3 | N/A | N/A |
The results indicate that certain compounds exhibit significant cytotoxicity comparable to doxorubicin, a well-known chemotherapeutic agent.
The biological activity of these compounds is often attributed to their ability to interact with specific receptors or enzymes in the body. For example, some isoquinoline derivatives act as antagonists at serotonin receptors (5-HT3), which can influence various physiological responses and potentially lead to therapeutic effects in conditions like anxiety or nausea.
Case Studies and Research Findings
Several studies have documented the promising results of isoquinoline derivatives in preclinical trials:
- Antitumor Activity : A study demonstrated that certain substituted naphthalimides derived from isoquinoline exhibited potent antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells .
- Molecular Docking Studies : Research involving molecular docking has suggested that these compounds can effectively bind to target proteins involved in viral replication and tumor growth, providing a rationale for their observed biological activities .
Q & A
Q. What synthetic strategies are employed to construct the benz[de]isoquinolinone core with azabicyclo[2.2.2]octane substituents?
The benz[de]isoquinolinone scaffold is typically synthesized via cyclization reactions. For example, substituted anilines can undergo thermal condensation with malonic acid derivatives to form the bicyclic core . The azabicyclo[2.2.2]octane (quinuclidine) moiety is introduced via stereoselective alkylation or coupling reactions. Key steps include:
- Use of Ru or Mn-based catalysts for regioselective oxidation or cyclization (e.g., MnO₂ in CH₂Cl₂ achieves 85% yield in analogous imidazole syntheses) .
- Resolution of the (3S)-stereochemistry via chiral auxiliaries or enzymatic methods, followed by N-oxidation using mCPBA or H₂O₂ to form the 1-oxido group .
Q. How is the stereochemical configuration at the 3S position of the azabicyclo[2.2.2]octane moiety validated?
X-ray crystallography is the gold standard for confirming stereochemistry. For example, X-ray data for structurally related spiro-isoquinoline derivatives (e.g., bicyclo[3.2.0]heptene systems) provide reference metrics for bond angles and torsional strain . Complementary methods include:
Q. What pharmacological models are used to assess the bioactivity of N-oxide-containing isoquinoline derivatives?
N-Oxide groups enhance solubility and receptor binding in CNS-targeting compounds. Common assays include:
- Muscarinic receptor binding : Competitive displacement assays using [³H]N-methylscopolamine, with IC₅₀ values compared to reference ligands (e.g., pirenzepine) .
- Functional activity : Measurement of intracellular Ca²⁺ flux in CHO cells expressing human M₁–M₅ receptors to determine agonist/antagonist profiles.
Advanced Research Questions
Q. How do contradictory reports on reaction yields for N-oxidation steps inform optimization strategies?
Discrepancies in yields often stem from solvent polarity, temperature, or oxidizing agent selection. For example:
- mCPBA in CHCl₃ may over-oxidize sensitive functional groups, reducing yields.
- H₂O₂ in MeOH/water mixtures under mild heating (40–50°C) improves selectivity but requires rigorous pH control .
Methodological resolution involves: - Design of experiments (DoE) to test variables (solvent, catalyst loading, time).
- In-situ monitoring via FT-IR or Raman spectroscopy to track N-oxide formation .
Q. What analytical challenges arise in distinguishing the N-oxide form from its reduced counterpart?
The N-oxide and tertiary amine forms exhibit distinct physicochemical properties:
- Mass spectrometry : N-oxides show [M+H]⁺ peaks with a +16 Da shift (vs. amine).
- ¹H NMR : Deshielding of protons near the N-oxide group (Δδ ~0.3–0.5 ppm) .
- IR spectroscopy : N-O stretch at 950–980 cm⁻¹ (absent in the amine).
Contradictory data may arise from partial reduction during sample preparation, necessitating anaerobic handling and rapid analysis.
Q. How can regioselectivity issues during benz[de]isoquinolinone functionalization be mitigated?
Competing reactivity at C-3 vs. C-6 positions is common. Strategies include:
- Directed ortho-metalation : Use of directing groups (e.g., amides) to control lithiation sites.
- Protecting group tactics : Temporary protection of reactive sites with Boc or SEM groups during azabicyclo coupling .
Advanced computational tools (DFT calculations) predict electron density distribution to guide synthetic planning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
